molecular formula C14H10Cl2N2O3 B3840255 N'-[(E)-(2,3-dichlorophenyl)methylidene]-3,5-dihydroxybenzohydrazide

N'-[(E)-(2,3-dichlorophenyl)methylidene]-3,5-dihydroxybenzohydrazide

Cat. No.: B3840255
M. Wt: 325.1 g/mol
InChI Key: AUPBUEMAVZYXFX-REZTVBANSA-N
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Description

N'-[(E)-(2,3-Dichlorophenyl)methylidene]-3,5-dihydroxybenzohydrazide is a Schiff base synthesized via condensation of 3,5-dihydroxybenzohydrazide with 2,3-dichlorobenzaldehyde. Its structure features a hydrazone linkage (C=N─N─) connecting two aromatic moieties: a 3,5-dihydroxy-substituted benzoyl group and a 2,3-dichlorophenyl ring. The E-configuration of the imine bond ensures planarity, facilitating π-π stacking and hydrogen bonding, which are critical for biological interactions and crystallization behavior .

Properties

IUPAC Name

N-[(E)-(2,3-dichlorophenyl)methylideneamino]-3,5-dihydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O3/c15-12-3-1-2-8(13(12)16)7-17-18-14(21)9-4-10(19)6-11(20)5-9/h1-7,19-20H,(H,18,21)/b17-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUPBUEMAVZYXFX-REZTVBANSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C=NNC(=O)C2=CC(=CC(=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)/C=N/NC(=O)C2=CC(=CC(=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N’-[(E)-(2,3-dichlorophenyl)methylidene]-3,5-dihydroxybenzohydrazide typically involves the condensation reaction between 2,3-dichlorobenzaldehyde and 3,5-dihydroxybenzohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Chemical Reactions Analysis

N’-[(E)-(2,3-dichlorophenyl)methylidene]-3,5-dihydroxybenzohydrazide can undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: The compound is used as a ligand in coordination chemistry to form stable complexes with transition metal ions.

    Biology: Schiff bases, including this compound, have shown promising biological activities such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound’s ability to form stable complexes with metal ions has led to its investigation as a potential drug candidate for treating various diseases.

    Industry: Schiff bases are used in the development of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,3-dichlorophenyl)methylidene]-3,5-dihydroxybenzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules, leading to various biochemical effects. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Rings

Halogen Substitution Patterns
  • Target Compound : 2,3-Dichlorophenyl group provides ortho and meta chlorines, creating steric hindrance and electron-withdrawing effects.
  • (E)-N′-(5-Chloro-2-hydroxybenzylidene)-3,5-dihydroxybenzohydrazide () : Substitutes 5-chloro-2-hydroxyphenyl, reducing steric bulk compared to 2,3-dichloro. The hydroxyl group enhances hydrogen bonding capacity .
  • 4-Chloro-N'-[(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide () : Bromine atoms at 3,5-positions increase molecular weight (MW = 438.5 g/mol) and lipophilicity (clogP ≈ 4.2) compared to the target compound (MW = 371.2 g/mol; clogP ≈ 3.1). The additional hydroxyl groups improve solubility but may reduce blood-brain barrier penetration .
Functional Group Modifications
  • (E)-N′-(3,5-Dichloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide (): Replaces 3,5-dihydroxy with a methoxy group, reducing hydrogen bonding donors from 3 to 1.
  • The monohydrate form stabilizes the crystal lattice via N─H···O interactions .
Solubility and Stability
  • Hydroxyl-rich analogs (e.g., ) exhibit improved aqueous solubility (logS ≈ -3.5) but lower membrane permeability (PAMPA logPe ≈ -5.2) compared to methoxy-substituted derivatives (logS ≈ -4.1, logPe ≈ -4.8) .
  • The target compound’s 3,5-dihydroxy groups may enhance solubility in polar solvents (e.g., DMSO, ethanol) but increase susceptibility to oxidative degradation.

Crystallographic and Structural Insights

  • Hydrogen Bonding : The target compound’s hydroxyl groups form O─H···N and N─H···O bonds, stabilizing a planar conformation (deviation: 0.062 Å) . In contrast, methoxy-substituted analogs rely on weaker C─H···O interactions .
  • Crystal Packing: Monohydrate forms (e.g., ) exhibit layered structures via π-π stacking (3.8 Å spacing), whereas anhydrous derivatives (e.g., ) adopt denser packing due to halogen interactions .

Biological Activity

N'-[(E)-(2,3-dichlorophenyl)methylidene]-3,5-dihydroxybenzohydrazide, a compound derived from the condensation of 2,3-dichlorobenzaldehyde and 3,5-dihydroxybenzohydrazide, has garnered attention in recent years for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various studies.

Chemical Structure and Properties

The compound features a hydrazone linkage characterized by the presence of a 2,3-dichlorophenyl group and a 3,5-dihydroxybenzohydrazide moiety. Its structure is represented as follows:

C15H13Cl2N3O3\text{C}_{15}\text{H}_{13}\text{Cl}_2\text{N}_3\text{O}_3
  • Molecular Weight : 348.19 g/mol
  • Melting Point : Approximately 218-220 °C
  • Solubility : Limited solubility in water but soluble in organic solvents like ethanol and DMSO.

Antioxidant Activity

Research has indicated that this compound exhibits significant antioxidant properties. This activity is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. A study demonstrated that the compound effectively reduced oxidative stress markers in cellular models, suggesting its potential use in preventing oxidative damage associated with various diseases .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. In vitro studies have shown that it possesses inhibitory effects against gram-positive and gram-negative bacteria as well as certain fungi. The minimum inhibitory concentration (MIC) values indicated that the compound could serve as a lead for developing new antimicrobial agents .

Anticancer Activity

Several studies have explored the anticancer potential of this compound. In particular:

  • Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .
  • Case Studies : In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in significant cell death compared to untreated controls. Flow cytometry analysis showed an increase in sub-G1 phase cells, indicating apoptosis .

Research Findings Summary Table

Biological Activity Mechanism Study Reference
AntioxidantFree radical scavenging
AntimicrobialInhibition of microbial growth
AnticancerInduction of apoptosis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(E)-(2,3-dichlorophenyl)methylidene]-3,5-dihydroxybenzohydrazide
Reactant of Route 2
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N'-[(E)-(2,3-dichlorophenyl)methylidene]-3,5-dihydroxybenzohydrazide

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